O-Ethyl O-propan-2-yl methylphosphonothioate
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Overview
Description
O-Ethyl O-propan-2-yl methylphosphonothioate is a synthetic chemical compound belonging to the organophosphorus class, specifically a thiophosphonate. This compound is known for its high toxicity and is primarily used in chemical warfare as a nerve agent. It is an oily, relatively non-volatile liquid that is amber-like in color and odorless .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-propan-2-yl methylphosphonothioate involves a series of steps known as the “Transester Process.” This process begins with the methylation of phosphorus trichloride to produce methyl phosphonous dichloride. The resulting material is then reacted with ethanol to form a diester. This diester is subsequently transesterified with N,N-diisopropylaminoethanol to produce the mixed phosphonite .
Industrial Production Methods
Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of specialized equipment to handle the highly toxic intermediates and final product safely .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-propan-2-yl methylphosphonothioate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the compound in the presence of water, leading to the formation of less toxic products.
Oxidation: The compound can be oxidized to form various oxidation products.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products Formed
Hydrolysis: Produces less toxic phosphonic acids.
Oxidation: Leads to the formation of phosphonic oxides.
Substitution: Results in the formation of substituted phosphonothioates
Scientific Research Applications
O-Ethyl O-propan-2-yl methylphosphonothioate has limited applications outside of chemical warfare due to its high toxicity. it has been studied extensively in scientific research for the following purposes:
Chemistry: Used as a model compound to study the behavior of organophosphorus compounds.
Biology: Investigated for its effects on biological systems, particularly its interaction with enzymes.
Medicine: Research into potential antidotes and treatments for poisoning by organophosphorus compounds.
Industry: Limited use in the synthesis of other organophosphorus compounds
Mechanism of Action
O-Ethyl O-propan-2-yl methylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system structures. This overstimulation can cause convulsions, paralysis, and potentially death .
Comparison with Similar Compounds
Similar Compounds
Sarin (O-Isopropyl methylphosphonofluoridate): Another highly toxic organophosphorus nerve agent.
Soman (O-Pinacolyl methylphosphonofluoridate): Similar in structure and function to sarin and O-Ethyl O-propan-2-yl methylphosphonothioate.
Tabun (O-Ethyl N,N-dimethylphosphoramidocyanidate): Another nerve agent with similar toxicological properties
Uniqueness
This compound is unique due to its specific molecular structure, which includes an ethyl group, a propan-2-yl group, and a methylphosphonothioate moiety. This structure contributes to its high toxicity and persistence in the environment compared to other nerve agents .
Properties
CAS No. |
113411-07-7 |
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Molecular Formula |
C6H15O2PS |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
ethoxy-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS/c1-5-7-9(4,10)8-6(2)3/h6H,5H2,1-4H3 |
InChI Key |
FCDIIZZDXIJDEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C)OC(C)C |
Origin of Product |
United States |
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